4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine
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Overview
Description
4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylpyridine intermediates, which are synthesized through reactions involving trifluoromethylation agents and pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyridine and thiomorpholine moieties allow it to bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- 4-(trifluoromethyl)pyridine-3-carboxylic acid
- 2-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid
- 5-(trifluoromethyl)pyridine-2-carboxylic acid
Comparison: 4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine is unique due to the presence of both the trifluoromethyl group and the thiomorpholine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced biological activity, compared to similar compounds that lack one of these functional groups .
Biological Activity
4-[6-(trifluoromethyl)pyridine-3-carbonyl]thiomorpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the trifluoromethyl group and the thiomorpholine moiety, suggest significant interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C10H8F3N1O1S1
- CAS Number : 2034420-58-9
The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with various biological targets.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The compound likely interacts with specific proteins or enzymes, modulating their activity. This interaction is facilitated by the trifluoromethyl group, which aids in penetrating biological membranes.
- Biochemical Pathways : It may influence various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
Antiproliferative Effects
Research indicates that derivatives of compounds similar to this compound exhibit antiproliferative activity against several cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa | 41 ± 3 |
Compound B | L1210 | 9.6 ± 0.7 |
Compound C | CEM | 26 ± 2 |
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing tumor growth. For example, a study reported that a close analog significantly reduced tumor size in xenograft models when administered at specific dosages .
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of a series of thiomorpholine derivatives, including those containing the trifluoromethyl group. The results indicated that these compounds showed significant cytotoxicity against multiple cancer cell lines, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing biological activity.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of this compound. It was found to effectively inhibit specific kinases involved in cancer progression, which could be attributed to its ability to mimic natural substrates of these enzymes .
Comparison with Similar Compounds
This compound can be compared to other pyridine-based compounds regarding their biological activity:
Table 2: Comparison of Biological Activities
Compound | Trifluoromethyl Group | Biological Activity |
---|---|---|
Compound D | Yes | High |
Compound E | No | Moderate |
Compound F | Yes | Very High |
Properties
IUPAC Name |
thiomorpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2OS/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJHTNTRLTYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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